molecular formula C10H9ClN2 B3055397 8-Chloro-2-methylquinolin-5-amine CAS No. 64485-40-1

8-Chloro-2-methylquinolin-5-amine

Cat. No.: B3055397
CAS No.: 64485-40-1
M. Wt: 192.64 g/mol
InChI Key: VVEOAJAOORJPFT-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It can be understood as a molecule where a benzene (B151609) ring is fused to a pyridine (B92270) ring. This core structure is foundational to a vast array of synthetic and naturally occurring compounds. The quinoline ring system is a prominent feature in various bioactive molecules and functional materials. mdpi.com

The properties of a quinoline derivative are significantly influenced by the type and position of its substituents. In the case of 8-Chloro-2-methylquinolin-5-amine, the quinoline scaffold is modified in three key positions:

A chloro group at position 8.

A methyl group at position 2.

An amine group at position 5.

Each of these functional groups imparts distinct electronic and steric properties to the molecule, which in turn dictates its reactivity and potential applications. For instance, the amine group in 8-aminoquinoline (B160924) derivatives can act as a directing group in organic synthesis. wikipedia.orgmdpi.com Halogen substitutions, such as the chloro group, are known to modulate the biological activity of quinoline compounds, with some chlorinated derivatives showing enhanced antimicrobial properties. researchgate.net

Significance as a Chemical Scaffold and Intermediate

Substituted quinolines like this compound are valuable as chemical scaffolds and intermediates in organic synthesis. The term "scaffold" refers to a core molecular structure upon which more complex molecules can be built. The quinoline framework provides a rigid and versatile base for introducing additional functional groups.

While direct synthetic applications of this compound are not widely reported, its structural analogues serve as important building blocks. For example, 8-aminoquinoline is a well-known bidentate chelating ligand and its derivatives are crucial in medicinal chemistry. wikipedia.org The amine group can be readily converted into an amide, which can then direct C-H activation reactions to functionalize other parts of a molecule. mdpi.com

Similarly, chloro-substituted quinolines often serve as precursors in nucleophilic substitution reactions. A chlorine atom on the quinoline ring can be displaced by other nucleophiles to introduce new functionalities, a common strategy for creating libraries of compounds for drug discovery. For instance, 4-chloro-8-tosyloxyquinoline is used to synthesize 4-amino and 4-thioalkyl-8-hydroxyquinolines. researchgate.net This highlights the potential of the chloro-substituent in this compound to be a reactive site for further molecular elaboration.

Overview of Research Trajectories

The research trajectories for quinoline derivatives are diverse, spanning medicinal chemistry, materials science, and analytical chemistry. scispace.comresearchgate.net Based on the functional groups present in this compound, its research potential can be inferred by examining related compounds.

Medicinal Chemistry: The 8-aminoquinoline scaffold is famously associated with antimalarial drugs, including primaquine (B1584692) and tafenoquine. wikipedia.org The development of new derivatives continues to be an active area of research to combat drug-resistant malaria. Furthermore, various substituted quinolines and 8-hydroxyquinolines are investigated for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. mdpi.comresearchgate.netresearchgate.net The combination of chloro, methyl, and amino groups on the quinoline ring could lead to novel compounds with unique biological activities.

Materials Science: 8-Hydroxyquinoline (B1678124) derivatives are known for their ability to form stable metal complexes that exhibit fluorescence, making them useful in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors for detecting metal ions. mdpi.comscispace.com

Synthetic Methodology: The unique substitution pattern of this compound makes it an interesting, albeit under-explored, building block for creating complex heterocyclic systems.

The following table provides physicochemical properties for closely related, well-documented quinoline derivatives to offer a comparative context.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
8-Chloro-2-methylquinoline (B1584612)C₁₀H₈ClN177.633033-82-7 nih.gov
8-Chloroquinolin-5-amineC₉H₇ClN₂178.6275793-58-7 nih.gov
5-Chloro-2-methylquinolin-8-amineC₁₀H₉ClN₂192.64102879-01-6
8-AminoquinolineC₉H₈N₂144.18578-66-5 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-methylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEOAJAOORJPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612367
Record name 8-Chloro-2-methylquinolin-5-amine
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Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64485-40-1
Record name 8-Chloro-2-methyl-5-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64485-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-methylquinolin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Halogenated Quinoline (B57606) Intermediates

The initial phase in the synthesis of the target molecule is the creation of the stable, halogenated quinoline intermediate, 8-Chloro-2-methylquinoline (B1584612). This precursor is the molecular framework upon which the C-5 amine functionality is subsequently installed.

The most direct synthesis of 8-Chloro-2-methylquinoline involves a cyclization reaction between an appropriately substituted aniline (B41778) and an α,β-unsaturated aldehyde. Specifically, 2-chloroaniline (B154045) is reacted with crotonaldehyde. google.commdpi.com This reaction, a variation of the Doebner-von Miller reaction, is typically acid-catalyzed.

One reported procedure involves heating a solution of 2-chloroaniline and p-toluenesulfonic acid in chlorobenzene, followed by the dropwise addition of crotonaldehyde. mdpi.com The mixture is then refluxed to drive the cyclization and dehydration, yielding the final product after concentration and recrystallization. mdpi.com An alternative procedure employs similar reactants, achieving a 57% yield of 8-chloro-2-methylquinoline after distillation and crystallization. google.com

Table 1: Reaction Parameters for the Synthesis of 8-Chloro-2-methylquinoline

Reactant A Reactant B Solvent Catalyst Temperature Yield Reference
2-Chloroaniline Crotonaldehyde Chlorobenzene p-Toluenesulfonic acid 393 K (120 °C) 57% mdpi.com
2-Chloroaniline Crotonaldehyde Not specified Not specified Up to 250 °C (distillation) 57% google.com

The Friedländer synthesis is a fundamental and versatile method for constructing quinoline rings. mdpi.com It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon atom adjacent to a carbonyl group). mdpi.comresearchgate.net The reaction proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline system. mdpi.com

While the Doebner-von Miller reaction is a common route to 8-Chloro-2-methylquinoline, the Friedländer synthesis represents an alternative conceptual approach. In this context, a hypothetical synthesis could involve the reaction of 2-amino-3-chlorobenzaldehyde (B1290574) with acetone. The 2-amino group and the aldehyde at C-1 of the benzene (B151609) ring would react with the α-methylene and carbonyl group of acetone, respectively, to form the 8-chloro-2-methylquinoline structure. Various catalysts, including acids like trifluoroacetic acid and Lewis acids, or bases like sodium hydroxide, can be employed to facilitate this transformation. mdpi.commdpi.com This method's adaptability makes it a cornerstone of quinoline chemistry. researchgate.net

Amination Strategies at C-5 Position

Introducing an amino group at the C-5 position of the 8-chloro-2-methylquinoline ring system requires a targeted chemical strategy. Direct amination is generally not feasible. Therefore, the approach relies on nucleophilic substitution, which necessitates a precursor with a suitable leaving group at the C-5 position. A logical precursor for this purpose would be 5,8-dichloro-2-methylquinoline . The differing electronic environments of the chlorine atoms at the C-5 and C-8 positions allow for potential regioselective substitution.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles like amines onto an aromatic ring. chemscene.com For this reaction to occur, the ring must be activated by electron-withdrawing groups, and a good leaving group must be present at the site of substitution. chemscene.comnih.gov In the case of a 5,8-dichloro-2-methylquinoline precursor, the chlorine atom at C-5 would serve as the leaving group.

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds on haloarenes. mdpi.com This methodology has been successfully applied to the amination of various dichloroquinolines. mdpi.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions can influence the regioselectivity, often favoring substitution at one position over another due to steric and electronic differences. mdpi.comnih.gov For 5,8-dichloro-2-methylquinoline, this method offers a plausible route to selectively substitute the C-5 chlorine atom.

The Buchwald-Hartwig amination is highly versatile and accommodates a wide range of primary and secondary aliphatic and cyclic amines. mdpi.comnih.gov This allows for the introduction of various amino functionalities at the C-5 position. For instance, secondary cyclic amines such as pyrrolidine (B122466) or piperidine (B6355638) could be used as the nucleophile to generate the corresponding tertiary amine products. The reaction involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine and reductive elimination to form the final product and regenerate the catalyst.

The catalytic cycle of the Buchwald-Hartwig amination requires a base to deprotonate the amine or the intermediate amine complex. While strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, mdpi.com organic amine bases can also be employed. nih.gov N,N-Diisopropylethylamine, also known as Hünig's base, is a sterically hindered, non-nucleophilic base often used to neutralize the acid generated during substitution reactions without competing as a nucleophile itself. chemscene.comnih.gov Its use can be essential for ensuring the stability of the reactants and products and for driving the reaction to completion. chemscene.com

Table 2: Proposed Catalytic Conditions for C-5 Amination

Component Example Function Reference
Precursor 5,8-dichloro-2-methylquinoline Substrate with leaving group mdpi.com
Nucleophile Secondary Cyclic Amine (e.g., Pyrrolidine) Amine Source mdpi.comnih.gov
Catalyst Pd(dba)₂ (or similar Pd source) Facilitates C-N bond formation mdpi.com
Ligand BINAP / DavePhos Stabilizes and activates catalyst mdpi.com
Base Sodium tert-butoxide / Hünig's Base Proton scavenger / Catalyst regeneration mdpi.comnih.gov
Solvent Dioxane / THF Reaction Medium mdpi.comnih.gov

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. libretexts.orglibretexts.org This two-step process typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine to form an imine, which is subsequently reduced to the target amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. libretexts.org

While direct reductive amination starting from a suitable quinoline-based ketone or aldehyde to install the 5-amino group is a plausible route, the specific application to 8-Chloro-2-methylquinolin-5-amine synthesis would depend on the availability of the corresponding 8-chloro-2-methylquinolin-5-one or 8-chloro-2-methylquinoline-5-carbaldehyde precursor. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the chloro-substituent. organic-chemistry.org For instance, sodium triacetoxyborohydride is known for its mild and selective nature in reductive aminations. organic-chemistry.org

The "Hitchhiker's guide to reductive amination" highlights various conditions and reagents that can be optimized for this reaction, emphasizing the importance of the choice of metal hydride and solvent system. organic-chemistry.org Biological systems also utilize reductive amination, for example, in the biosynthesis of the amino acid proline, where an imine intermediate is reduced by NADH. libretexts.orglibretexts.org

Challenges in Amino Substitution on Halogenated Quinolines

The direct substitution of a halogen on a quinoline ring with an amino group can be a challenging endeavor. The reactivity of the halogen is influenced by its position on the quinoline nucleus and the presence of other substituents. Halogenated quinolines are known to be important in drug development, with their biological activities often dependent on the halogen's substitution pattern. acs.orgacs.org

Introducing an amino group onto a halogenated quinoline can impact its physicochemical properties, such as lipophilicity and catabolic stability. nih.govnih.gov The presence of both a chloro and a methyl group on the quinoline ring in this compound adds another layer of complexity to predicting reactivity and regioselectivity.

Furthermore, the synthesis of amino-quinolines can be complicated by the potential for multiple reaction sites and the need for selective functionalization. For instance, palladium-catalyzed C-H activation reactions have been developed to selectively introduce aryl groups at specific positions on the quinoline ring, demonstrating the level of control required for such syntheses. researchgate.net

Advanced Synthetic Approaches for Quinoline Derivatives

The development of novel synthetic methods for quinoline derivatives is an active area of research, driven by the demand for efficient and environmentally friendly processes.

Multi-component Reaction Protocols

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org Several named reactions, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org

For instance, a one-pot, three-component reaction of an aldehyde, methyl 2-cyanoacetate, and enaminones has been used to synthesize 1,2,4-triazolo[1,5-a]quinoline derivatives with high regioselectivity. rsc.orgpsu.edu Another example involves the niobium pentachloride (NbCl₅) promoted MCR for the synthesis of quinoline derivatives. researchgate.net These methods often provide high yields under mild conditions and allow for the creation of diverse molecular libraries. rsc.orgrsc.orgpsu.edu The use of sequential catalysts, such as CuCl and AuCl, has also enabled the three-component synthesis of substituted 4-hydroxyalkyl-quinoline derivatives. rsc.org

Metal-Free Catalysis in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of metal-free catalytic systems for quinoline synthesis to avoid the use of toxic and expensive transition metals. rsc.orgacs.org These methods often employ environmentally benign catalysts and conditions. nih.gov

One such approach involves an iodide-catalyzed functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines and 2-styrylanilines to form quinoline derivatives. nih.gov This method is notable for its broad substrate scope and scalability. nih.gov Another strategy utilizes molecular iodine as a catalyst in a Povarov-type reaction to directly synthesize quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com Electrocatalytic methods, such as a metal-free [4 + 2] annulation, have also been developed for the synthesis of fused quinoline scaffolds, offering a sustainable and atom-economic alternative. acs.org

Regioselective Synthesis Considerations

Controlling the regioselectivity of reactions is paramount in the synthesis of substituted quinolines to ensure the desired isomer is obtained. mdpi.com The functionalization of quinolines can occur at various positions, and the outcome is often dependent on the catalyst and directing groups used. mdpi.com

For example, electrophile-driven 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine provides a highly regioselective route to 3-iodoquinolines. acs.org The use of quinoline N-oxides as substrates can also lead to highly regioselective functionalizations, as the N-oxide group activates the ring towards nucleophilic attack at specific positions. researchgate.net Various transition metals, including rhodium, palladium, and copper, have been employed to achieve site-selective C-H functionalization at nearly all positions of the quinoline ring. mdpi.com

Mechanistic Investigations of Quinoline Formation and Transformation

Understanding the reaction mechanisms underlying quinoline synthesis is crucial for optimizing reaction conditions and developing new synthetic routes. The formation of the quinoline ring system can proceed through various pathways depending on the starting materials and catalysts.

Classic named reactions like the Skraup and Combes syntheses involve the condensation of anilines with α,β-unsaturated carbonyl compounds or β-diketones, respectively, followed by acid-catalyzed cyclization and oxidation. iipseries.org The mechanism of the Skraup reaction, for instance, is thought to proceed through the formation of an acrolein intermediate from glycerol (B35011), which then undergoes a Michael addition with the aniline, followed by cyclization and aromatization. iipseries.orgyoutube.com

In more modern syntheses, such as the iodine-catalyzed Povarov reaction, the proposed mechanism involves the formation of an α-iodo ketone, which is then oxidized and undergoes a series of cyclization and aromatization steps. mdpi.com Mechanistic studies of the reaction between hydroxyl radicals and quinoline have shown that hydroxylation can occur at multiple positions on the aromatic rings, highlighting the complexity of quinoline transformations. nd.edu The Williamson ether synthesis followed by intramolecular electrophilic cyclization is another mechanistic pathway for the formation of fused quinoline derivatives. researchgate.net

Elucidation of SNAr Type Mechanisms

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a fundamental pathway for introducing nucleophiles onto an aromatic ring that bears a suitable leaving group and is activated by electron-withdrawing features. cdnsciencepub.com For chloroquinolines, the chlorine atom serves as the leaving group, and the electron-withdrawing nitrogen atom within the quinoline ring facilitates the nucleophilic attack, making the SNAr mechanism highly relevant. mdpi.comresearchgate.net

The reaction proceeds via a two-step addition-elimination sequence.

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. cdnsciencepub.com The aromaticity of the ring is temporarily disrupted during this step. researchgate.net The stability of this intermediate is a key factor in the reaction's feasibility. The negative charge is delocalized across the aromatic system and is particularly stabilized by the ring's nitrogen atom.

Leaving Group Departure: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product.

While kinetic studies specifically for this compound are not extensively detailed in general literature, the behavior of related N-heteroaromatic compounds provides a strong basis for its mechanistic pathway. mdpi.comnih.gov For instance, studies on 2-chloro-5-nitropyrimidine (B88076) with amine nucleophiles show that the reaction can proceed through a stepwise (SNArstpw) or a concerted mechanism, depending on the reactants and conditions. nih.goviipseries.org The general mechanism for an SNAr reaction on a chloro-heterocycle is well-documented. iipseries.org

Table 1: Key Features of the SNAr Mechanism on Chloroquinolines
FeatureDescriptionReference
Reaction Type Addition-Elimination cdnsciencepub.com
Key Intermediate Meisenheimer Complex (resonance-stabilized anion) cdnsciencepub.com
Ring Activation The electron-withdrawing nitrogen atom in the quinoline ring activates it for nucleophilic attack. mdpi.com
Rate-Determining Step Typically the initial nucleophilic attack, as it involves the disruption of aromaticity. wikipedia.org

Oxidative Cyclization Pathways

Recent advancements in synthetic chemistry have highlighted oxidative cyclization or oxidative annulation as a powerful strategy for constructing quinoline scaffolds. mdpi.com These methods often utilize transition-metal catalysts and an external oxidant to form the heterocyclic ring from acyclic precursors through C-H bond activation and subsequent C-N bond formation. mdpi.comorganic-chemistry.org

A general approach involves the reaction of an appropriately substituted aniline with a partner molecule that provides the remaining atoms for the pyridine (B92270) ring. The process can be summarized in several key steps:

Oxidation of Precursor: A catalyst, often based on palladium, copper, or iron, oxidizes a precursor molecule, such as an alcohol, to an aldehyde or ketone in situ. mdpi.comacs.org

Condensation: The newly formed carbonyl compound undergoes condensation with an aniline to form an enamine or imine intermediate.

Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization. An oxidant (e.g., O₂, K₂S₂O₈, DMSO) facilitates the final step of aromatization to yield the stable quinoline ring system. mdpi.comorganic-chemistry.org

For example, a method developed by Wei-Cheng Yuan and colleagues uses a copper catalyst for the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. mdpi.com Another strategy involves the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols, where the alcohol is first oxidized to an aldehyde, followed by imine condensation, radical cyclization, and oxidative aromatization to form the quinoline. acs.org These state-of-the-art techniques offer high efficiency and broad substrate tolerance for creating diverse quinoline derivatives. mdpi.com

Table 2: Components in Oxidative Cyclization for Quinoline Synthesis
ComponentRoleExamplesReference
Aniline Substrate Provides the benzene ring and the nitrogen atom for the quinoline core.Substituted anilines mdpi.comorganic-chemistry.org
Coupling Partner Provides the carbon backbone for the pyridine portion of the ring.Alcohols, ketones, alkynes, α,β-unsaturated carbonyls mdpi.comorganic-chemistry.org
Catalyst Facilitates C-H activation and other key transformations.Palladium, Copper, Iron, Cobalt complexes mdpi.comorganic-chemistry.orgacs.org
Oxidant Drives the final aromatization step.O₂, DMSO, K₂S₂O₈ mdpi.comorganic-chemistry.org

Proposed Mechanisms for Specific Quinoline Syntheses

Several classic named reactions provide robust and versatile pathways to the quinoline core. These methods rely on the condensation and cyclization of anilines with carbonyl-containing compounds. The synthesis of this compound can be envisioned through adaptations of these well-established mechanisms.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgpharmaguideline.com To form the target molecule's scaffold, one could propose the reaction of 3-chloro-aniline with crotonaldehyde . The mechanism is thought to proceed via a Michael-type conjugate addition of the aniline to the α,β-unsaturated aldehyde. uop.edu.pk This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, dehydration, and finally oxidation to yield the aromatic quinoline. iipseries.orguop.edu.pk A study from 2006 involving isotope labeling suggests a more complex fragmentation-recombination mechanism may be at play. wikipedia.orgillinois.edu

Skraup Synthesis: The Skraup synthesis is a closely related method where glycerol is heated with an aniline, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgresearchgate.net The sulfuric acid first dehydrates the glycerol to form acrolein in situ, which is the required α,β-unsaturated aldehyde. uop.edu.pk The subsequent mechanism of addition, cyclization, and oxidation follows a similar path to the Doebner-von Miller reaction. pharmaguideline.comuop.edu.pk It is one of the oldest and most direct methods for producing the quinoline core. researchgate.net

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (such as a ketone or aldehyde). wikipedia.orgorganic-chemistry.org For the specific synthesis of a 2-methylquinoline (B7769805) derivative, a 2-aminoarylketone would be reacted with a compound providing a methyl group. Two primary mechanistic pathways are proposed: cdnsciencepub.comwikipedia.org

Aldol-First Pathway: An initial aldol condensation between the two carbonyl compounds is followed by cyclization via imine formation and subsequent dehydration. cdnsciencepub.comwikipedia.org

Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the amine of the 2-aminobenzaldehyde and the carbonyl of the ketone. This is followed by an intramolecular aldol-type reaction and dehydration to form the quinoline ring. wikipedia.org

Table 3: Proposed Reactants for Named Syntheses of a Substituted Quinoline Core
Named ReactionAniline-Type ReactantCarbonyl-Type ReactantReference
Doebner-von Miller Reaction Substituted Anilineα,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde) iipseries.orgwikipedia.org
Skraup Synthesis Substituted AnilineGlycerol (forms Acrolein in situ) uop.edu.pkwikipedia.org
Friedländer Synthesis 2-Aminoaryl Aldehyde or KetoneKetone or Aldehyde with α-methylene (e.g., Acetone) wikipedia.orgpharmaguideline.comorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-Chloro-2-methylquinolin-5-amine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

Proton (¹H NMR) and Carbon (¹³C NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, amino, and methyl substituents. By analogy with similar substituted quinolines, the aromatic protons would appear in the range of δ 6.5-8.0 ppm. uncw.edu The methyl group at the C2 position would typically resonate as a singlet around δ 2.5-2.8 ppm. chemicalbook.comnih.gov The amine (NH₂) protons at the C5 position would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The quinoline ring itself would present nine distinct signals. The carbon atom attached to the chlorine (C8) would be shifted downfield, while the carbon attached to the amino group (C5) would also show a characteristic shift. The methyl carbon (C2-CH₃) would appear in the aliphatic region, typically around δ 20-25 ppm. nih.gov The remaining aromatic carbons would resonate in the approximate range of δ 110-150 ppm. bas.bgdocbrown.info

A complete assignment is often facilitated by two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton and carbon atoms. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Below is a table of predicted chemical shifts based on data from analogous compounds. Users can sort the data by column.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2-CH₃~2.6~24Singlet in ¹H NMR.
C2-~158Quaternary carbon.
C3~7.2~122Doublet in ¹H NMR.
C4~8.0~148Doublet in ¹H NMR.
C4a-~128Quaternary carbon.
C5-~145Carbon bearing the amine group.
5-NH₂Broad-Chemical shift can vary.
C6~6.7~110Doublet in ¹H NMR.
C7~7.4~129Doublet in ¹H NMR.
C8-~135Carbon bearing the chlorine atom.
C8a-~140Quaternary carbon.

Multinuclear NMR Applications (e.g., ³¹P NMR for Phosphorylated Derivatives)

Multinuclear NMR becomes highly relevant when studying derivatives of this compound. For instance, if the amine group is converted into a phosphoramidate (B1195095) or if the quinoline core is otherwise functionalized with a phosphorus-containing moiety, ³¹P NMR spectroscopy is an indispensable tool.

Research on phosphorylated quinoline-5,8-diones has demonstrated the utility of multinuclear NMR in characterizing such derivatives. researchgate.net In these studies, ³¹P NMR was used to confirm the formation of O-phosphorylated products. The chemical shifts in ³¹P NMR are highly sensitive to the oxidation state of phosphorus and the nature of the atoms bonded to it. For a hypothetical phosphorylated derivative of this compound, a single resonance in the ³¹P NMR spectrum would confirm the presence of the phosphorus group, and its specific chemical shift would provide structural insights into its chemical environment. researchgate.net

Computational NMR Chemical Shift Prediction and Validation

Computational chemistry offers powerful methods for predicting NMR spectra, which can aid in the assignment of experimental data and validate proposed structures. bohrium.com Density Functional Theory (DFT) is a common method used for this purpose. mdpi.com By calculating the magnetic shielding tensors of each nucleus in a computationally optimized geometry of this compound, one can predict the ¹H and ¹³C chemical shifts. tsijournals.comresearchgate.net

Studies on related quinolone and heterohelicene systems have shown that there is generally good agreement between DFT-calculated and experimental chemical shifts, often with errors of less than 0.2 ppm for ¹H and a few ppm for ¹³C. mdpi.comresearchgate.net Discrepancies between predicted and experimental spectra can often point to errors in initial structural assignments or suggest the presence of specific conformational or intermolecular effects in solution. uncw.edu These computational predictions serve as a valuable, independent line of evidence for structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering confirmation of the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental formula. Unlike low-resolution MS, HRMS can measure m/z values to four or more decimal places. For this compound (C₁₀H₉ClN₂), the exact mass can be calculated with high precision.

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The observation of the protonated molecule [M+H]⁺ with the expected isotopic pattern for one chlorine atom (a characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks) would provide strong evidence for the presence of the chlorine atom and confirm the molecular formula. nih.govmdpi.com

Data Table: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M]⁺ (³⁵Cl)192.0454
[M]⁺ (³⁷Cl)194.0425
[M+H]⁺ (³⁵Cl)193.0533
[M+H]⁺ (³⁷Cl)195.0503

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer. It is a highly effective method for identifying and quantifying components in a mixture. madison-proceedings.com

For the analysis of this compound, the compound would first be passed through a GC column, where it would separate from any impurities or reaction byproducts based on its boiling point and interactions with the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific GC conditions. madison-proceedings.com

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the m/z of these ions and their relative abundances, creating a fragmentation pattern that is like a molecular fingerprint. Analysis of quinoline derivatives by GC-MS often shows characteristic fragmentation, such as the loss of the methyl group or cleavage of the quinoline ring system, which can be used to confirm the structure of the analyte. researchgate.netnih.govresearchgate.net

LC-MS Analysis (e.g., Q+1 Mode)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of quinoline derivatives, LC-MS is instrumental for confirming molecular weight and providing fragmentation data that aids in structural elucidation.

For analogous compounds, such as 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), a related 8-hydroxyquinoline (B1678124) derivative, LC-MS/MS methods have been developed for quantification in various biological matrices. nih.govnih.gov In a typical analysis operating in positive ion mode, the protonated molecule [M+H]⁺ is observed. For instance, in the analysis of CLBQ14, the transition of the protonated molecule [M+H]⁺ from m/z 257.919 to a fragment ion of m/z 151.005 was monitored. nih.govnih.gov This process of monitoring a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides high selectivity and sensitivity.

While specific LC-MS data for this compound is not detailed in the provided search results, a similar approach would be expected. The predicted monoisotopic mass of 8-chloro-2-methylquinolin-4-amine (B1626312), a positional isomer, is 192.04543 Da, with a predicted [M+H]⁺ adduct at m/z 193.05271. uni.lu Given that this compound has the same molecular formula (C₁₀H₉ClN₂), a similar mass would be anticipated. The fragmentation pattern would be specific to the substitution pattern on the quinoline ring, providing key structural information.

Table 1: Predicted m/z Values for Adducts of 8-chloro-2-methylquinolin-4-amine (a positional isomer) uni.lu

AdductPredicted m/z
[M+H]⁺193.05271
[M+Na]⁺215.03465
[M-H]⁻191.03815
[M+NH₄]⁺210.07925
[M+K]⁺231.00859
[M+H-H₂O]⁺175.04269
[M+HCOO]⁻237.04363
[M+CH₃COO]⁻251.05928

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For quinoline derivatives, characteristic vibrational modes can be assigned. In the case of 8-hydroxyquinoline complexes, FT-IR spectroscopy is used to confirm the involvement of the oxygen and nitrogen atoms in complex formation. researchgate.net For aminopyridine derivatives, which share the amino functional group with the title compound, N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net For instance, in 2-amino-5-methylpyridine, N-H vibrational bands appear around 3444 and 3335 cm⁻¹. researchgate.net

While a specific FT-IR spectrum for this compound is not available in the search results, the expected characteristic peaks can be inferred from related structures. The spectrum would be expected to show peaks corresponding to N-H stretching of the primary amine, C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching of the quinoline ring, and the C-Cl stretching vibration.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

The PubChem database entry for the related compound 8-Chloro-2-methylquinoline (B1584612) indicates the availability of an FT-Raman spectrum. nih.gov Although the spectrum itself is not provided, this suggests that the technique is applicable to this class of compounds. The Raman spectrum of this compound would provide additional information on the vibrations of the quinoline ring system and the substituent groups, aiding in a more complete structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It provides insights into the conjugated systems and the effects of substituents on the electronic structure.

The UV-Vis spectra of quinoline derivatives typically exhibit multiple absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. For example, the UV spectra of 8-hydroxyquinoline and its metal complexes show characteristic absorption peaks. researchgate.net In methanol (B129727), 8-hydroxyquinoline displays absorption bands that are indicative of transitions within the quinoline ring. researchgate.net Derivatives of 8-aminoquinoline (B160924) are also known to be fluorogenic chelators, indicating their activity in the UV-Vis range. nih.gov

The electronic spectra of substituted chalcones, another class of conjugated systems, show multiple band systems attributed to local excitations and charge transfer bands. nih.gov This principle also applies to substituted quinolines, where the absorption bands can be assigned to specific electronic transitions within the molecule.

The position and intensity of absorption bands in the UV-Vis spectrum of a quinoline derivative are sensitive to the nature and position of substituents, the pH of the medium, and the polarity of the solvent.

Substituent Effects: The presence of electron-donating groups (like the amino and methyl groups) and electron-withdrawing groups (like the chloro group) on the quinoline ring can cause shifts in the absorption maxima. For instance, the substitution of different groups on the coumaryl tail of a chromophore was found to modify its absorption spectrum. nih.gov Derivatives of 8-hydroxyquinoline have also been studied for their varied medicinal properties, which are influenced by their substitution patterns. researchgate.net

pH Effects: The protonation state of the amino group and the quinoline nitrogen can change with pH, leading to significant alterations in the UV-Vis spectrum. The deprotonation of an amide moiety in a related system led to a red-shift in the UV-Vis absorption, indicating a reduction in the HOMO-LUMO energy gap. nih.gov

Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, causing shifts in the absorption bands (solvatochromism). nih.gov For example, the spectrum of a photoactive yellow protein chromophore changes substantially when moving from the gas phase to a polar solvent like water, with the n→π* transition showing a significant blue shift. nih.gov The UV spectra of 8-hydroxyquinoline and its metal complexes have been recorded in different solvents like methanol and chloroform (B151607) to observe these effects. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

No crystallographic data, including single crystal X-ray diffraction measurements, crystal packing analysis, or details of intermolecular interactions for this compound, are available in the searched scientific literature.

Single Crystal X-ray Diffraction Measurements

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available.

Crystal Packing Analysis (e.g., Hirshfeld dnorm surfaces, Shape Index)

There are no published studies on the Hirshfeld surface analysis of this compound to provide insights into its crystal packing and intermolecular contacts.

Intermolecular Interactions (e.g., C-H···N Hydrogen Bonds, π-π Stacking)

A detailed analysis of the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, within the crystal lattice of this compound cannot be provided due to the absence of crystallographic studies.

Electrochemical Characterization

No data from electrochemical studies, such as cyclic voltammetry, for this compound has been found.

Cyclic Voltammetry for Oxidation and Reduction Properties

Specific details on the oxidation and reduction potentials of this compound, as would be determined by cyclic voltammetry, are not available in the public domain.

Correlation of Chemical Structure with Redox Potentials

Without experimental electrochemical data, a correlation between the chemical structure of this compound and its redox potentials cannot be established.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic structure and properties of molecules.

Density Functional Theory (DFT) has been widely employed to investigate the properties of quinoline (B57606) derivatives. researchgate.net This theoretical framework allows for the calculation of various molecular properties by focusing on the electron density, offering a balance between computational cost and accuracy. researchgate.net For similar molecules, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been used to determine optimized molecular structures and vibrational frequencies. researchgate.net

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study excited-state properties, such as electronic absorption and emission spectra. researchgate.net This method is crucial for understanding the photophysical behavior of compounds and has been applied to quinoline derivatives to correlate calculated spectra with experimental data. researchgate.net

The first step in many computational studies involves optimizing the molecular geometry to find the most stable conformation of the molecule. For related quinoline compounds, this process is typically performed using DFT methods. researchgate.net Following geometry optimization, vibrational frequency calculations are carried out. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. These predicted spectra can then be compared with experimental data for validation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net For instance, in many quinoline derivatives, the HOMO and LUMO are often delocalized over the entire molecule or specific regions, which influences their reactive properties. researchgate.net

Table 1: Frontier Molecular Orbital Data (Illustrative for a similar compound)

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The values in this table are illustrative and based on general findings for similar quinoline derivatives. Specific values for 8-Chloro-2-methylquinolin-5-amine would require dedicated calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For quinoline derivatives, the nitrogen atom and any oxygen-containing substituents often show negative potential, indicating their role as sites for electrophilic interaction. researchgate.net This visual representation of charge distribution helps in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models rely on the calculation of various molecular descriptors.

A variety of molecular descriptors can be calculated to quantify different aspects of a molecule's structure and properties. These descriptors are then used to build QSAR/QSPR models. Some key descriptors include:

Molecular Volume: This descriptor relates to the size of the molecule and can influence how it fits into a receptor site.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. chemscene.com It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For a similar compound, 8-Methylquinolin-2-amine, the TPSA is 38.91 Ų. chemscene.com

XLogP3: This is a calculated value for the logarithm of the partition coefficient between n-octanol and water, which indicates the lipophilicity of the compound. For 8-Chloro-2-methylquinoline (B1584612), a related compound, the XLogP3 is 3.3. nih.gov

Table 2: Calculated Molecular Descriptors for Related Compounds

Descriptor8-Chloro-5-quinolinamine nih.gov8-Methylquinolin-2-amine chemscene.com8-chloro-2-methylquinolin-4-amine (B1626312) uni.lu
Molecular Weight ( g/mol )178.62158.20192.64
XLogP32.6--
Topological Polar Surface Area (TPSA) (Ų)38.938.91-
Hydrogen Bond Donors11-
Hydrogen Bond Acceptors22-
Rotatable Bonds00-
Predicted Collision Cross Section (Ų)--138.0 ([M+H]⁺)

Note: This table presents data for structurally related compounds to provide context for the types of descriptors calculated for this compound.

Relationships between Molecular Descriptors and Electronic Properties

Molecular descriptors are numerical values that characterize the properties of a molecule. In the computational analysis of quinoline derivatives, these descriptors are crucial for establishing quantitative structure-activity relationships (QSAR) and for predicting the physicochemical and biological properties of novel compounds. For chloro-substituted quinolines, key molecular descriptors often include measures of lipophilicity (e.g., LogP), electronic parameters (e.g., dipole moment, polarizability), and topological indices.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental electronic descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro group on the quinoline ring system is expected to influence the HOMO-LUMO gap, thereby fine-tuning its reactivity profile.

Table 1: Calculated Molecular Properties for a Related Compound (8-Chloro-2-methylquinoline)

Property Value
Molecular Weight 177.63 g/mol
XLogP3 3.3
Exact Mass 177.0345270 Da

Note: Data obtained from PubChem for the related compound 8-Chloro-2-methylquinoline and may differ for this compound. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, from its preferred three-dimensional shape to its interactions with biological macromolecules.

Theoretical calculations can map the potential energy surface as a function of the torsional angles of the rotatable bonds. This allows for the identification of the most stable (lowest energy) conformation. In a study on 8-aminoquinoline (B160924) amides, X-ray analysis revealed distinct conformations where the quinoline moiety was oriented almost perpendicularly to an aliphatic polycyclic skeleton, a finding supported by NMR studies in solution. researchgate.net This highlights the importance of intermolecular and intramolecular forces in determining the preferred conformation. For this compound, steric hindrance between the peri-positioned chloro and amino groups can influence the orientation of the amino group's hydrogen atoms. The energy differences between various conformers, though often small (a few kcal/mol), can be critical in determining which shape the molecule adopts when binding to a receptor. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with the active site of a protein.

In studies of related quinoline derivatives, docking has been employed to elucidate potential mechanisms of action. For example, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked into the active site of the COVID-19 main protease (PDB ID: 6LU7), revealing potential hydrogen bonding and hydrophobic interactions that could lead to inhibitory activity. researchgate.net Similarly, docking studies on 5-chloro-8-hydroxyquinoline (B194070) have suggested potential inhibitory activity against ACP reductase, with calculated binding affinities indicating stable complex formation. researchgate.net For this compound, docking studies could be performed against various biological targets to generate hypotheses about its potential therapeutic applications. The docking results would typically provide a binding score, reflecting the affinity of the ligand for the receptor, and a detailed view of the interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic contacts.

Table 2: Example of Molecular Docking Results for a Related Quinolone Compound

Compound Target Protein Binding Energy (kcal/mol) Interacting Residues
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivative (I) COVID-19 Main Protease (6LU7) -8.0 GLU166, LEU141, CYS145, GLY143

Note: Data from a study on related quinoline derivatives, illustrating the type of information obtained from molecular docking. researchgate.net

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more realistic view by simulating the movements of the ligand and the receptor over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to refine the binding mode.

Starting from the best-docked pose, an MD simulation would place the this compound-protein complex in a simulated physiological environment (water, ions). The trajectories of all atoms are then calculated over a period of nanoseconds. Analysis of these trajectories can reveal whether the ligand remains stably bound in the active site or if it diffuses away. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. In a study of methyl β-D-galactopyranoside analogs, a 150-ns MD simulation was used to confirm the stability of the docked complexes with the SARS-CoV-2 main protease. mdpi.com Such simulations for this compound would provide crucial insights into the dynamics and stability of its potential interactions with biological targets.

Investigation of Electronic Properties

The electronic properties of this compound are at the heart of its chemical behavior, influencing its reactivity, spectroscopic characteristics, and intermolecular interactions.

Charge density distribution analysis provides a detailed picture of the electron density throughout the molecule, revealing insights into chemical bonding, atomic charges, and electrostatic potential. This analysis can be performed experimentally through high-resolution X-ray diffraction or computationally using quantum mechanical methods.

The charge density distribution in a molecule like this compound would show the accumulation of electron density around the electronegative nitrogen and chlorine atoms and in the regions of covalent bonds. The theory of Atoms in Molecules (AIM) is often used to analyze the calculated or experimentally determined charge density, allowing for the quantification of atomic charges and the characterization of bond paths and bond critical points. A study on 8-hydroxyquinoline (B1678124) cocrystallized with salicylic (B10762653) acid used this approach to analyze intermolecular interactions, including hydrogen bonds and π-π stacking. For this compound, a charge density analysis would precisely map the electron-donating effect of the amino group and the electron-withdrawing effect of the chloro group and the quinoline nitrogen, providing a fundamental understanding of its reactivity and non-covalent interaction capabilities. The molecular electrostatic potential (MEP) map, which can be generated from the charge density, visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Dipole Moment Calculations

The net dipole moment of this compound is the vector sum of the individual bond dipoles and the inherent dipole of the quinoline ring system. The magnitude and direction of this net dipole are primarily dictated by the electronic nature and position of its substituents: the chloro group, the methyl group, and the amino group.

Quinoline Core: The quinoline ring itself possesses a dipole moment due to the presence of the electronegative nitrogen atom, which polarizes the electron density of the aromatic system.

Chloro Group (-Cl): Positioned at C8, the highly electronegative chlorine atom acts as a strong electron-withdrawing group via the inductive effect. This creates a significant bond dipole with the carbon atom pointing away from the ring.

Amino Group (-NH₂): Located at C5, the amino group is a strong electron-donating group through the resonance effect, pushing electron density into the aromatic ring. Its nitrogen lone pair also contributes significantly to its dipole contribution.

Methyl Group (-CH₃): The methyl group at C2 is a weak electron-donating group through an inductive effect.

Table 1: Predicted Qualitative Contributions of Substituents to the Dipole Moment of this compound

Substituent Position Electronic Effect Predicted Impact on Dipole Moment
Quinoline N 1 Inductive withdrawal Creates a baseline dipole towards the N atom
Methyl (-CH₃) 2 Weak inductive donation Minor increase in electron density in the ring
Amino (-NH₂) 5 Strong resonance donation Major contribution, directs electron density into the ring system
Chloro (-Cl) 8 Strong inductive withdrawal Major contribution, directs electron density out of the ring system

Anomeric Effect Considerations within Quinoline Systems

The anomeric effect, in its classical sense, is a stereoelectronic phenomenon observed in saturated heterocyclic systems, such as pyranose rings in carbohydrates. wikipedia.org It describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to occupy the axial position, contrary to what would be expected from steric hindrance considerations. This preference is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the substituent's bond to the ring. wikipedia.org

Given that this compound is built on a quinoline scaffold, which is an aromatic and planar heterocyclic system, the classical anomeric effect is not applicable. The rigid planarity of the aromatic rings precludes the existence of axial and equatorial conformations that are central to the definition of the anomeric effect.

However, the broader principles of stereoelectronic effects—wherein the spatial arrangement of orbitals dictates molecular properties—are highly relevant to the quinoline system. In substituted quinolines, other intramolecular interactions and stereoelectronic considerations come to the forefront:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydrogen atoms of the C5-amino group and the nitrogen atom at position 1 (N1) or the chloro group at position 8 (C8) can be considered. A peri-interaction between the C5-amino group and the C8-chloro group could lead to steric repulsion or stabilizing van der Waals interactions, influencing the orientation of the amino group's protons.

Dipole-Dipole and Charge-Dipole Interactions: As seen in related heterocyclic systems like piperidines, the relative orientation of polar substituents can lead to significant through-space charge-dipole interactions that affect properties like basicity (pKa). nih.gov In this compound, the interaction between the dipoles of the C-Cl and C-NH₂ bonds, mediated through the molecular framework and through space, will influence the molecule's conformational preferences and electronic properties.

Therefore, while the specific anomeric effect is absent, a comprehensive computational analysis of this compound would focus on these other relevant stereoelectronic interactions to understand its structure and reactivity.

Table 2: Comparison of Classical Anomeric Effect and Stereoelectronic Factors in Quinoline Systems

Feature Classical Anomeric Effect Stereoelectronic Effects in Quinolines
Applicable System Saturated heterocycles (e.g., tetrahydropyran) Aromatic heterocycles (e.g., quinoline)
Core Phenomenon Axial vs. Equatorial preference Planar orbital alignment, intramolecular bonding
Primary Interaction n → σ* hyperconjugation Resonance (p-π overlap), hydrogen bonding, dipole-dipole interactions
Structural Prerequisite Chair-like conformations Planar ring system with substituents
Relevance to this compound Not applicable Highly relevant for determining electronic properties and reactivity

Research Applications and Derivatization Strategies

Building Block in Complex Heterocyclic Molecule Synthesis

The presence of the amine and chloro groups, along with the reactive methyl group, provides multiple points for synthetic elaboration. This has been exploited in the construction of advanced heterocyclic systems.

One notable application of 8-Chloro-2-methylquinolin-5-amine is in the synthesis of advanced quinoline (B57606) derivatives. For instance, it can serve as a foundational structure for creating compounds like N-[(2-chloro-8-methylquinolin-3-yl)methyl]-amines. The synthesis of such molecules often involves the transformation of the methyl group at the 2-position into a more reactive functional group, such as a chloromethyl group, which can then be reacted with various amines to introduce a wide range of substituents. This process allows for the systematic modification of the molecule's properties.

The quinoline framework of this compound is a key component in the synthesis of larger, fused polycyclic systems. These complex structures are of interest due to their unique electronic and steric properties. Examples of such systems include dinaphthonaphthyridines and dibenzo[c,f] nih.govnih.govnaphthyridines. The synthesis of these molecules often involves multi-step reaction sequences where the quinoline amine acts as a crucial starting material. For example, the reaction of 2-chloro-4-methylquinoline (B123181) with 2-amino-5-chlorobenzophenone (B30270) can lead to the formation of complex dibenzonaphthyridine derivatives. researchgate.net The strategic use of substituted anilinoquinolines, derived from chloroquinolines, in reactions with benzoic acid can also yield dibenzo[b,g] nih.govnih.govnaphthyridine structures. researchgate.net

The 5,8-quinolinedione (B78156) scaffold is a core structure in several naturally occurring bioactive compounds. nih.gov Research has shown that the introduction of various substituents at the C-6 and C-7 positions of this scaffold can significantly influence its biological properties. nih.gov While direct functionalization of this compound to form a dione (B5365651) and subsequent modification is a potential synthetic route, the broader context of quinoline chemistry highlights the importance of substituted quinolines in creating diverse quinoline-5,8-dione derivatives. The amino group at the 5-position of this compound provides a handle for introducing a variety of functional groups that can modulate the electronic and steric properties of the resulting dione scaffold.

Application in Materials Science Research

The inherent photophysical and electronic properties of the quinoline ring system make its derivatives attractive candidates for applications in materials science. The specific substitutions on this compound can be tailored to fine-tune these properties for specific uses.

Quinoline derivatives are known to be effective chromophores, forming the basis of various dyes. This compound can be used as a precursor to synthesize novel quinoline-based dyes. The amino group can be diazotized and coupled with other aromatic compounds to create azo dyes, or it can be modified to tune the electronic properties of the molecule, thereby influencing its absorption and emission spectra. The development of such dyes is of interest for applications in textiles, imaging, and as fluorescent probes. researchgate.net

The planar aromatic structure of the quinoline core in this compound suggests that its derivatives could possess interesting optical, electrical, and thermal properties. Research into quinoline-based materials has explored their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The specific substituents on the quinoline ring, such as the chloro and methyl groups in this compound, can influence the molecule's packing in the solid state and its charge transport characteristics. Theoretical studies using methods like Density Functional Theory (DFT) can be employed to predict the electronic and photophysical properties of derivatives, guiding the synthesis of new materials with desired characteristics. researchgate.net

Incorporation into Polymer Matrices (e.g., Polyester (B1180765) Fabrics)

The chemical structure of this compound, featuring a primary amine group and a heterocyclic quinoline core, presents opportunities for its use as a precursor in the synthesis of disperse dyes. Disperse dyes are a class of non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The general process involves synthesizing a colored molecule derived from an amine, which can then be dispersed in an aqueous bath and applied to the fabric at high temperatures and pressures.

While direct literature on the use of this compound for synthesizing disperse dyes for polyester is not available, the principle is well-established for other heterocyclic amines. The general methodology for applying such dyes to polyester fabrics involves the following steps:

Dye Bath Preparation: A dispersion of the synthesized disperse dye is prepared in water with the aid of dispersing agents.

Dyeing Process: The polyester fabric is immersed in the dye bath. The temperature is raised to approximately 130°C under pressure to facilitate the diffusion of the dye molecules into the amorphous regions of the polyester fibers.

Reduction Clearing: After dyeing, a reduction clearing process is often employed to remove any unfixed dye from the fiber surface, thereby improving wash fastness.

The covalent functionalization of polyester fabrics to impart specific properties is an area of active research. While not directly reported for this compound, the primary amine group offers a potential handle for covalent attachment to the polyester backbone. This could be achieved through surface modification of the polyester to introduce reactive functional groups that can then react with the amine. Such an approach could lead to fabrics with permanently embedded functionalities derived from the quinoline structure.

Table 1: Potential Application of this compound in Polyester Dyeing
Application Area Role of this compound Key Process Steps Expected Outcome
Disperse Dye SynthesisPrecursor amine for azo dye formationDiazotization of the primary amine followed by coupling with a suitable coupling component.A range of colored disperse dyes with potential for good fastness on polyester.
Polyester Fabric DyeingColorantHigh-temperature, high-pressure dyeing process with a dispersion of the synthesized dye.Colored polyester fabric with the hue determined by the specific dye structure.

Chemical Biology Tool Development

The quinoline scaffold is a prominent feature in the design of various chemical biology tools, particularly fluorescent probes and reagents for biomolecule detection. The inherent spectroscopic properties of the quinoline ring system, combined with the reactive primary amine of this compound, make it a promising candidate for the development of such tools.

Design of Reagents for Primary Amine Detection

Reagents for the sensitive detection of primary amines are crucial in various fields, including proteomics and diagnostics. The development of fluorogenic reagents, which become fluorescent upon reaction with a primary amine, is a particularly active area of research. While specific reagents based on this compound have not been described, its structural features align with the design principles of such molecules.

A common strategy involves the creation of a molecule that is initially non-fluorescent or weakly fluorescent. Upon reaction with a primary amine, a structural change is induced, leading to the formation of a highly fluorescent product. For instance, a derivative of this compound could be synthesized to contain a reactive group, such as an aldehyde. The intramolecular environment of the quinoline derivative could be designed to quench its fluorescence. Reaction with a primary amine would form a Schiff base, and subsequent intramolecular cyclization could lead to a rigidified, highly fluorescent product.

Table 2: Conceptual Design of a Primary Amine Detection Reagent
Component Function Example based on this compound
Fluorophore ScaffoldProvides the core fluorescent properties.The 8-chloro-2-methylquinoline (B1584612) ring system.
Reactive GroupReacts specifically with the target analyte (primary amine).An aldehyde group introduced onto the quinoline scaffold.
Quenching/Switching MechanismKeeps the reagent in a non-fluorescent "off" state until reaction.Intramolecular quenching by a suitable functional group.
Fluorescent ProductThe highly fluorescent species formed after reaction.A rigid, planar cyclized product formed after Schiff base formation.

Probes for Studying Biochemical Interactions

Fluorescent probes are indispensable tools for visualizing and quantifying biochemical processes in living systems. The 8-aminoquinoline (B160924) scaffold is a known fluorophore that has been incorporated into probes for detecting metal ions and for bioimaging. The specific substitution pattern of this compound, with its electron-withdrawing chloro group and electron-donating methyl and amino groups, is likely to influence its photophysical properties, such as its absorption and emission wavelengths and quantum yield.

This compound could serve as a foundational structure for developing probes that target specific biomolecules or cellular compartments. For example, by attaching a recognition moiety—a group that selectively binds to a particular protein or enzyme—to the this compound scaffold, a targeted fluorescent probe could be created. The binding event could then be designed to modulate the fluorescence of the quinoline core, providing a detectable signal.

The development of such probes would involve:

Characterization of the intrinsic photophysical properties of this compound and its simple derivatives.

Computational modeling to predict the effects of different substituents on the electronic structure and fluorescent properties.

Synthetic strategies to conjugate the quinoline scaffold to various biomolecule-targeting groups.

While no specific biochemical probes derived from this compound have been reported in the literature, its structural analogy to known fluorescent scaffolds suggests a strong potential for its use in this area of chemical biology.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance chlorination regioselectivity .
  • Temperature Control : Maintain low temperatures (0–5°C) during nitration to minimize by-products.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. Data Interpretation :

  • A 2025 study reported MIC values of 4–8 µg/mL for S. aureus, with biofilm inhibition >70% at 16 µg/mL .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Methodological Answer:

Core Modifications :

  • Position 2 : Replace methyl with bulkier groups (e.g., ethyl, isopropyl) to enhance lipophilicity and membrane penetration .
  • Position 5 : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize amine protonation in acidic environments (e.g., bacterial lysosomes) .

Bioisosteric Replacement : Substitute chlorine with fluorine to improve metabolic stability while retaining electronegativity .

Case Study :
A 2023 study on 8-Chloro-2-(thienyl)quinoline analogs showed a 3-fold increase in antifungal activity after replacing methyl with a thienyl group, attributed to improved π-π stacking with target enzymes .

Advanced: How should researchers address discrepancies in solubility data across different studies?

Methodological Answer:

Standardize Assay Conditions :

  • Use USP buffers (pH 1.2–7.4) to simulate physiological environments.
  • Control temperature (25°C ± 0.5°C) and agitation speed.

Analytical Validation :

  • Compare HPLC (for kinetic solubility) vs. gravimetric analysis (for thermodynamic solubility) .

Particle Size Analysis : Reduce particle size via micronization or nanoformulation to distinguish intrinsic vs. apparent solubility .

Q. Example Data :

StudySolubility (mg/mL, pH 7.4)Method
A (2025)0.12 ± 0.02HPLC
B (2024)0.08 ± 0.01Gravimetric

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

NMR :

  • ¹H/¹³C NMR : Assign methyl (δH ~2.3–2.5 ppm) and amine (δH ~5.9–6.1 ppm) signals .
  • 15N NMR : Confirm amine protonation state in different solvents .

Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₁₀H₁₀ClN₂: 193.0534).

IR Spectroscopy : Identify N-H stretches (~3325 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Advanced: What computational methods can predict the binding modes of this compound to biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina with protein targets (e.g., S. aureus dihydrofolate reductase, PDB: 3FRA).
  • Prioritize poses with H-bonds between the amine and Asp27/Glu30 residues .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions.

QSAR Modeling : Develop 2D-QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can researchers mitigate toxicity concerns during in vivo studies of this compound?

Methodological Answer:

Acute Toxicity Screening :

  • Conduct OECD 423 tests in rodents, monitoring LD₅₀ and organ histopathology.

Metabolite Identification : Use LC-MS/MS to detect hepatotoxic metabolites (e.g., quinoline N-oxide derivatives) .

Prodrug Design : Mask the amine group with acetyl or PEGylated moieties to reduce renal toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-methylquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-methylquinolin-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.